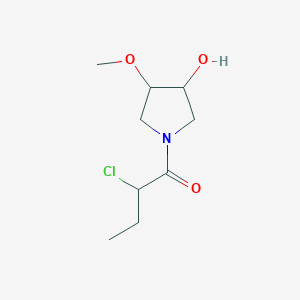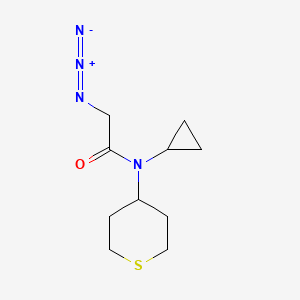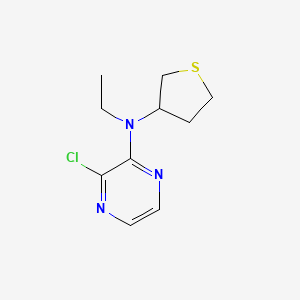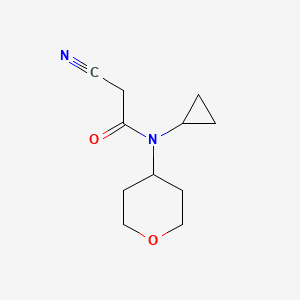
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one, also known as 2C-H, is a synthetic psychedelic substance of the pyrrolidinophenone class. It is a highly potent and selective agonist of the 5-HT2A receptor, and was first synthesized by Alexander Shulgin in 1974. 2C-H is known to produce powerful psychedelic effects, including intense visual and auditory hallucinations, as well as a variety of other perceptual alterations. It has been used in scientific research to study the effects of psychedelics on the human brain and body.
Wissenschaftliche Forschungsanwendungen
Synthesis of Analogues and Derivatives:
- A study conducted by Goudie et al. (1978) focused on synthesizing compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, revealing significant anti-inflammatory activity in some derivatives (Goudie et al., 1978).
- Munter et al. (2003) explored the detoxication of chloroprene metabolites, including chlorinated aldehydes and ketones, which are structurally related to the compound (Munter et al., 2003).
Chemical Behavior and Mechanisms:
- Research by Shostakovskii and Khomenko (1960) on 1,4-dichloro-2-butyne revealed reaction products including 2-chloro-4-methoxy-1,3-butadiene, demonstrating the chemical reactivity of similar structures (Shostakovskii & Khomenko, 1960).
- Schlosser et al. (1973) discussed the easy substitution of 3-Chloro-4,5-dihydrofuran in the 2-position, indicating the potential for creating diverse derivatives (Schlosser et al., 1973).
Pharmacological Evaluation:
- Ablordeppey et al. (2006) evaluated the enantiomeric separation of a racemic pyrrolidine analog of haloperidol, providing insights into receptor binding affinities of structurally related compounds (Ablordeppey et al., 2006).
Bioactivation Studies:
- Wang et al. (2018) investigated the metabolism of 1-Chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, revealing insights into bioactivation processes relevant to similar compounds (Wang et al., 2018).
Eigenschaften
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-3-6(10)9(13)11-4-7(12)8(5-11)14-2/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVFBAERBYPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)
